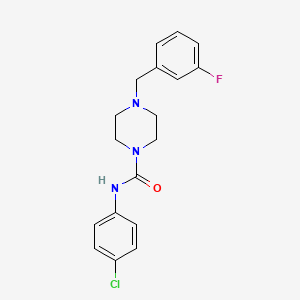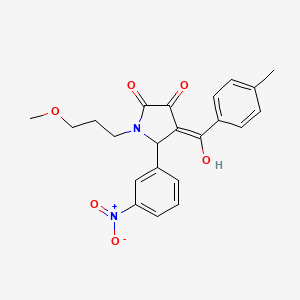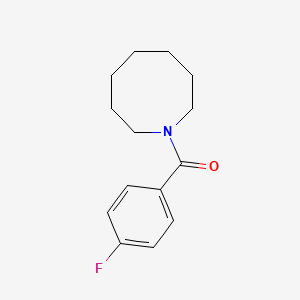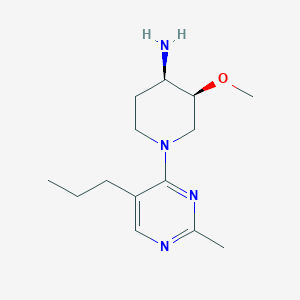![molecular formula C20H14N2O6 B5395429 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NBQX, which is a potent antagonist of AMPA receptors. AMPA receptors are a type of glutamate receptor that plays a crucial role in the regulation of synaptic transmission in the central nervous system. The purpose of
Mécanisme D'action
The mechanism of action of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate involves its binding to the AMPA receptor. This binding prevents the activation of the receptor by glutamate, which leads to a decrease in synaptic transmission. This decrease in synaptic transmission is responsible for the compound's neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate have been extensively studied. This compound has been shown to have neuroprotective effects, which are mediated through the inhibition of AMPA receptors. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate in lab experiments is its potent antagonist activity towards AMPA receptors. Additionally, this compound has been shown to have neuroprotective and anti-inflammatory effects, which makes it a valuable tool for studying the mechanisms underlying these effects. One of the significant limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and administration.
Orientations Futures
There are several future directions for the study of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate. One of the most significant directions is the development of more potent and selective AMPA receptor antagonists, which could have potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, the study of the neuroprotective and anti-inflammatory effects of this compound could lead to the development of new treatments for these diseases. Finally, the study of the toxicity and pharmacokinetics of this compound could provide valuable information for its safe and effective use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate involves several steps. The first step involves the reaction of 6-nitro-1,3-benzodioxole with acetic anhydride to form 6-nitro-1,3-benzodioxole-5-acetic acid. The second step involves the reaction of 6-nitro-1,3-benzodioxole-5-acetic acid with 2-(bromomethyl)quinoline to form 2-(5-acetoxy-6-nitro-1,3-benzodioxol-2-yl)quinoline. The final step involves the reaction of 2-(5-acetoxy-6-nitro-1,3-benzodioxol-2-yl)quinoline with sodium methoxide to form 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate.
Applications De Recherche Scientifique
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound is a potent antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission and plasticity. Additionally, this compound has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[2-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]quinolin-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-12(23)28-18-9-14(21-16-5-3-2-4-15(16)18)7-6-13-8-19-20(27-11-26-19)10-17(13)22(24)25/h2-10H,11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDDLUAKENJRER-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)

![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)

![5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)

![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![5-(2-fluorophenyl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5395391.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![2-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5395411.png)

![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)
![N-[2-methyl-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)prop-1-en-1-yl]benzamide](/img/structure/B5395431.png)